IK-175

Description

BenchChem offers high-quality IK-175 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IK-175 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H24FN7 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

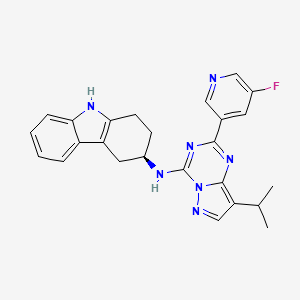

(3R)-N-[2-(5-fluoro-3-pyridinyl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine |

InChI |

InChI=1S/C25H24FN7/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32)/t17-/m1/s1 |

InChI Key |

QPFPBVPZIIDXGT-QGZVFWFLSA-N |

Isomeric SMILES |

CC(C)C1=C2N=C(N=C(N2N=C1)N[C@@H]3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F |

Canonical SMILES |

CC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F |

Origin of Product |

United States |

Foundational & Exploratory

IK-175: A Deep Dive into its Mechanism of Action in Cancer

A Technical Guide for Researchers and Drug Development Professionals

IK-175 is a first-in-class, oral, selective antagonist of the Aryl Hydrocarbon Receptor (AHR) currently under clinical investigation for the treatment of various advanced solid tumors. This document provides a comprehensive overview of the mechanism of action of IK-175, detailing the underlying biological pathways, summarizing key preclinical and clinical data, and outlining the experimental protocols used to elucidate its activity.

Core Mechanism of Action: Targeting the Aryl Hydrocarbon Receptor

IK-175's therapeutic potential stems from its ability to inhibit the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in tumor immune evasion.[1] In the tumor microenvironment (TME), cancer cells often produce high levels of kynurenine, an endogenous ligand of AHR.[2][3] Activation of AHR by kynurenine in various immune cells, including dendritic cells (DCs) and T cells, leads to a cascade of immunosuppressive effects. This includes the promotion of regulatory T cells (Tregs), the suppression of cytotoxic T lymphocyte (CTL) activity, and the production of anti-inflammatory cytokines, all of which contribute to a tumor-permissive environment.[1][3]

IK-175 acts as a competitive antagonist of AHR, blocking the binding of kynurenine and other endogenous ligands. This inhibition of AHR signaling is designed to reverse the immunosuppressive state of the TME, thereby restoring and enhancing the anti-tumor immune response.[1]

Signaling Pathway

The following diagram illustrates the AHR signaling pathway and the mechanism of action of IK-175.

Caption: AHR signaling pathway and IK-175 mechanism of action.

Quantitative Data Summary

Preclinical In Vivo Efficacy

IK-175 has demonstrated significant anti-tumor activity in syngeneic mouse models, both as a monotherapy and in combination with other anti-cancer agents.

| Model | Treatment | Outcome |

| CT26 Colorectal Cancer | IK-175 Monotherapy | Significant tumor growth inhibition |

| IK-175 + anti-PD-1 | Enhanced tumor growth inhibition compared to either agent alone | |

| IK-175 + Liposomal Doxorubicin | Significant anti-tumor activity | |

| B16-IDO1 Melanoma | IK-175 + anti-PD-1 | Significant anti-tumor activity |

Clinical Trial Data (NCT04200963)

Initial results from the Phase 1a/b study of IK-175 in patients with advanced solid tumors, particularly in a cohort of heavily pre-treated urothelial carcinoma patients, have shown encouraging preliminary efficacy.

Patient Demographics and Dosing (Urothelial Carcinoma Cohort)

| Characteristic | Value |

| Number of Patients | 20 |

| Prior Lines of Therapy (Median) | ≥3 |

| Prior Checkpoint Inhibitor | Yes |

| IK-175 Dose (Monotherapy) | 1200 mg QD |

| IK-175 Dose (Combination) | 800 mg or 1200 mg QD |

| Combination Agent | Nivolumab |

Efficacy in Urothelial Carcinoma

| Treatment Arm | Overall Response Rate (ORR) | Disease Control Rate (DCR) |

| IK-175 Monotherapy | 10% (1 confirmed Partial Response) | 20% |

| IK-175 + Nivolumab | 20% (2 confirmed Partial Responses) | 40% |

Experimental Protocols

AHR Antagonist Activity Assay (Luciferase Reporter Assay)

This assay quantifies the ability of IK-175 to inhibit AHR-mediated transcription.

Methodology:

-

Cell Line: A human cell line (e.g., HepG2) is stably transfected with a plasmid containing a luciferase reporter gene under the control of an AHR-responsive promoter (containing Dioxin Response Elements, DREs).

-

Cell Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of IK-175 or vehicle control for a specified time (e.g., 1 hour).

-

AHR Agonist Stimulation: An AHR agonist (e.g., kynurenine or TCDD) is added to the wells to induce AHR activation.

-

Incubation: The plates are incubated for a period sufficient to allow for gene transcription and luciferase protein expression (e.g., 18-24 hours).

-

Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to AHR transcriptional activity, is measured using a luminometer.

-

Data Analysis: The inhibitory effect of IK-175 is determined by comparing the luminescence in the presence of the agonist and IK-175 to the luminescence in the presence of the agonist alone. IC50 values are calculated.

Caption: Workflow for AHR antagonist activity reporter assay.

Human Th17 Differentiation Assay

This assay assesses the impact of IK-175 on the differentiation of naive T cells into immunosuppressive Th17 cells.

Methodology:

-

Isolation of Naive T cells: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

T cell Activation and Differentiation: Isolated naive T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling. A cocktail of cytokines (e.g., TGF-β, IL-6, IL-23) is added to drive differentiation towards the Th17 lineage.

-

Treatment with IK-175: IK-175 or a vehicle control is added to the culture medium at the initiation of differentiation.

-

Cell Culture: The cells are cultured for several days (e.g., 5-7 days) to allow for differentiation.

-

Restimulation and Intracellular Staining: Prior to analysis, the cells are restimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular cytokine accumulation. The cells are then stained for surface markers (e.g., CD4) and intracellular cytokines characteristic of Th17 cells (e.g., IL-17A, IL-22).

-

Flow Cytometry Analysis: The percentage of CD4+ cells expressing IL-17A and/or IL-22 is quantified by flow cytometry.

Syngeneic Mouse Model Studies

These in vivo studies evaluate the anti-tumor efficacy of IK-175 in immunocompetent mice.

Methodology:

-

Tumor Cell Implantation: A murine cancer cell line (e.g., CT26 colorectal carcinoma) is subcutaneously implanted into the flank of syngeneic mice (e.g., BALB/c).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment groups.

-

Treatment Administration: IK-175 is administered orally, typically on a daily schedule. For combination studies, other agents (e.g., anti-PD-1 antibody) are administered according to their established protocols.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors and draining lymph nodes can be harvested for analysis of the tumor microenvironment (e.g., by flow cytometry or immunohistochemistry) to assess changes in immune cell populations and cytokine profiles.

In Vivo Pharmacodynamic Studies

These studies confirm the on-target activity of IK-175 in vivo.

Methodology:

-

Animal Dosing: Mice are treated with IK-175 at various doses.

-

AHR Agonist Challenge: To assess the inhibitory effect of IK-175, mice may be challenged with an AHR agonist.

-

Tissue Collection: At specified time points after dosing, tissues of interest (e.g., liver, spleen, tumor) are collected.

-

Gene Expression Analysis: RNA is extracted from the tissues, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of AHR target genes, such as Cyp1a1. A reduction in agonist-induced Cyp1a1 expression in IK-175-treated mice compared to vehicle-treated mice indicates on-target AHR inhibition.

-

Immunohistochemistry: Tumor tissues can be analyzed by immunohistochemistry (IHC) to assess the nuclear localization of AHR, which is indicative of its activation state. A decrease in nuclear AHR staining in IK-175-treated animals would further confirm its inhibitory activity.

References

IK-175: A Technical Guide to a Novel Aryl Hydrocarbon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IK-175, a potent and selective antagonist of the aryl hydrocarbon receptor (AHR). The content herein details its mechanism of action, preclinical activity, and the experimental methodologies used to characterize its function.

The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a critical role in regulating immune responses.[1][2] In the tumor microenvironment, AHR can be activated by various ligands, including the tryptophan metabolite kynurenine, which is often secreted by cancer cells.[1][2] This activation leads to broad immunosuppression, hindering the body's natural anti-tumor immune response.[1][2] Consequently, inhibiting the AHR signaling pathway presents a promising strategy in cancer immunotherapy.

IK-175 is an orally bioavailable small molecule designed to selectively bind to and inhibit the AHR.[3][4] By blocking AHR activation, IK-175 aims to reverse immune suppression within the tumor microenvironment and enhance anti-tumor immunity.[3] Preclinical studies have demonstrated its activity across multiple species, including humans, monkeys, rats, and mice.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of IK-175.

Table 1: In Vitro AHR Antagonist Activity of IK-175 [5]

| Cell Line | Species | Assay Type | Agonist Used | IK-175 IC50 (nM) |

| HepG2 | Human | DRE-Luciferase Reporter | VAF347 (80 nM) | 91 |

| Hepa1.6 | Mouse | Cyp1a1-Luciferase Reporter | VAF347 (2 µM) | 36 |

| H411E | Rat | Cyp1a1 Activity Assay | Kynurenine (100 µM) | 151 |

Table 2: Effects of IK-175 on Human T-Cell Differentiation and Cytokine Production [1]

| T-Cell Subset / Cytokine | Effect of IK-175 | Fold Change / Direction |

| IL17A⁻, IL-22⁺ expressing T-cells | Decrease | ▼ |

| IL17A⁺, IL-22⁻ expressing T-cells | Increase | ▲ |

| IL-2 Production | Increase | ~2-fold |

| IL-22 Production | Decrease | ▼ |

| CYP1A1 Gene Expression | Decrease | ▼ |

| IL22 Gene Expression | Decrease | ▼ |

Table 3: In Vivo Anti-Tumor Efficacy of IK-175 in Syngeneic Mouse Models [1][6]

| Tumor Model | Treatment | Route of Administration | Key Outcomes |

| CT26 Colorectal Cancer | IK-175 Monotherapy | Oral | Inhibition of tumor growth |

| CT26 Colorectal Cancer | IK-175 + anti-PD-1 Antibody | Oral + IP | Significant antitumor activity |

| CT26 Colorectal Cancer | IK-175 + Liposomal Doxorubicin | Oral + IV | Antitumor activity |

| B16-IDO1 Melanoma | IK-175 Monotherapy | Oral | Inhibition of tumor growth (not statistically significant) |

| B16-IDO1 Melanoma | IK-175 + anti-PD-1 Antibody | Oral + IP | Significant antitumor activity |

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows related to IK-175.

References

- 1. IK-175 | aryl hydrocarbon receptor (AHR) antagonist | CAS# 2247953-39-3 | InvivoChem [invivochem.com]

- 2. puracyp.com [puracyp.com]

- 3. puracyp.com [puracyp.com]

- 4. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]

- 5. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 6. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

IK-175: A Technical Guide to Aryl Hydrocarbon Receptor (AHR) Antagonism in the Kynurenine Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kynurenine pathway, a critical route of tryptophan metabolism, has emerged as a key player in tumor immune evasion. One of its central metabolites, kynurenine, acts as an endogenous ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that orchestrates a broad immunosuppressive program within the tumor microenvironment. This technical guide provides an in-depth overview of IK-175, a potent and selective, orally bioavailable AHR antagonist. By blocking the downstream effects of kynurenine and other AHR ligands, IK-175 represents a promising therapeutic strategy to reverse immune suppression and enhance anti-tumor immunity. This document details the mechanism of action of IK-175, summarizes key preclinical and clinical data, provides detailed experimental methodologies, and visualizes the relevant biological pathways.

Introduction: The Kynurenine Pathway and AHR in Immuno-Oncology

The catabolism of the essential amino acid tryptophan through the kynurenine pathway is a fundamental metabolic process. In the context of cancer, the upregulation of the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase 2 (TDO2) by tumor and immune cells leads to the accumulation of kynurenine in the tumor microenvironment[1][2]. This accumulation has two major consequences for anti-tumor immunity: the depletion of tryptophan, which is essential for T cell proliferation and function, and the production of immunosuppressive metabolites, most notably kynurenine[3].

Kynurenine serves as a primary endogenous ligand for the Aryl Hydrocarbon Receptor (AHR)[2][4][5]. AHR is a ligand-activated transcription factor that, upon binding to ligands like kynurenine, translocates to the nucleus and regulates the expression of a wide array of genes[6][7]. In the tumor microenvironment, AHR activation has been shown to:

-

Promote the differentiation and function of regulatory T cells (Tregs)[7].

-

Suppress the activity of cytotoxic T lymphocytes and natural killer (NK) cells.

-

Induce the production of immunosuppressive cytokines such as IL-10 and IL-22[8].

-

Drive the development of tolerogenic dendritic cells.

This cascade of events ultimately leads to a blunted anti-tumor immune response, allowing cancer cells to evade immune surveillance and proliferate. Consequently, targeting the kynurenine-AHR signaling axis has become a compelling strategy in cancer immunotherapy[8]. While early efforts focused on inhibiting the upstream enzymes IDO1 and TDO2, the clinical success of these approaches has been limited, potentially due to the presence of other AHR ligands in the tumor microenvironment[2]. This has shifted focus to the downstream node of this pathway, the AHR itself.

IK-175: A Selective AHR Antagonist

IK-175 is an orally bioavailable small molecule designed to be a potent and selective antagonist of the Aryl Hydrocarbon Receptor[5]. Unlike inhibitors of upstream enzymes in the kynurenine pathway, IK-175 acts by directly competing with kynurenine and other ligands for binding to AHR, thereby preventing its activation and subsequent downstream signaling[7]. This mechanism of action effectively abrogates the immunosuppressive effects mediated by AHR, irrespective of the specific ligand present in the tumor microenvironment[2].

Mechanism of Action

The mechanism of action of IK-175 is centered on its ability to competitively inhibit the AHR signaling pathway.

As depicted in Figure 1, tryptophan is converted to kynurenine by IDO1 or TDO2. Kynurenine then binds to and activates AHR, leading to a signaling cascade that results in immunosuppression. IK-175 competitively binds to AHR, preventing its activation by kynurenine and other ligands, thereby blocking the downstream immunosuppressive effects.

Preclinical Data

A comprehensive preclinical data package supports the development of IK-175 as a novel immuno-oncology agent.

In Vitro Activity

IK-175 has demonstrated potent and selective AHR antagonism across a range of in vitro assays.

| Assay | System | Agonist | IC50 | Reference |

| DRE-Luciferase Reporter | Human HepG2 cells | VAF347 (80 nmol/L) | 14 nmol/L (basal), <0.5 µM | [4] |

| DRE-Luciferase Reporter | Human HepG2 cells | Kynurenine (200 µmol/L) | 89 nmol/L | |

| DRE-Luciferase Reporter | Human HepG2 cells | Kynurenic Acid (200 µmol/L) | 30 nmol/L | |

| DRE-Luciferase Reporter | Human HepG2 cells | ITE (20 nmol/L) | 68 nmol/L | |

| CYP1A1 Gene Expression | Activated Human T cells | - | 11 nmol/L | |

| IL-22 Gene Expression | Activated Human T cells | - | 30 nmol/L | |

| IL-22 Cytokine Production | Activated Human T cells | - | 7 nmol/L | |

| CYP1B1 Gene Expression | Cynomolgus Monkey PBMCs | Kynurenine (100 µmol/L) | 6.2 nmol/L | [6] |

| Table 1: In Vitro Potency of IK-175. |

IK-175 demonstrated no agonist activity in these assays. Furthermore, selectivity profiling against a panel of 87 receptors, transporters, and enzymes at a concentration of 1 µmol/L showed limited off-target activity.

In Vivo Pharmacokinetics and Pharmacodynamics

IK-175 exhibits favorable pharmacokinetic properties in multiple preclinical species, including mice, rats, dogs, and monkeys[1]. In Balb/c mice, a single 3 mg/kg oral dose resulted in approximately 50% bioavailability with an elimination half-life of about 7 hours.

On-target in vivo activity was demonstrated by measuring the expression of the AHR-dependent gene Cyp1a1 in mice. Oral administration of IK-175 dose-dependently inhibited ligand-stimulated Cyp1a1 transcription in both the liver and spleen[1][9]. At a dose of 25 mg/kg, IK-175 achieved near-complete inhibition of Cyp1a1 expression in both tissues[6].

In Vivo Efficacy in Syngeneic Mouse Models

The anti-tumor efficacy of IK-175, both as a monotherapy and in combination with other agents, has been evaluated in several syngeneic mouse tumor models.

| Model | Cancer Type | Treatment | Outcome | Reference |

| CT26.WT | Colorectal Cancer | IK-175 (25 mg/kg, oral, daily) + anti-PD-1 | Significant tumor growth inhibition | [1] |

| B16-IDO1 | Melanoma | IK-175 (25 mg/kg, oral, daily) + anti-PD-1 | Significant tumor growth inhibition, including one complete response | |

| CT26.WT | Colorectal Cancer | IK-175 + Liposomal Doxorubicin | Significant antitumor activity | [1] |

| MC38 | Colorectal Cancer | IK-175 + Liposomal Doxorubicin | Significant antitumor activity | [1] |

| Table 2: In Vivo Efficacy of IK-175. |

Treatment with IK-175 was associated with a more inflamed tumor microenvironment, characterized by an increase in pro-inflammatory cytokines and CD8+ T cells in tumor-draining lymph nodes, and an increase in pro-inflammatory macrophages and a decrease in Tregs within the tumors.

Clinical Development

IK-175 is currently being evaluated in a Phase 1a/b clinical trial (NCT04200963) in patients with advanced solid tumors and urothelial carcinoma, both as a monotherapy and in combination with the anti-PD-1 antibody nivolumab[5][10].

Study Design and Patient Population

The open-label study includes a dose-escalation phase in patients with advanced solid tumors and dose-expansion cohorts in heavily pretreated urothelial carcinoma patients who have progressed on prior checkpoint inhibitors[5][10].

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. j.skums.ac.ir [j.skums.ac.ir]

- 3. CYP1A1 and CYP1A2 expression: Comparing ‘humanized’ mouse lines and wild-type mice; comparing human and mouse hepatoma-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IK-175 | aryl hydrocarbon receptor (AHR) antagonist | CAS# 2247953-39-3 | InvivoChem [invivochem.com]

- 5. targetedonc.com [targetedonc.com]

- 6. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 7. ptglab.com [ptglab.com]

- 8. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. researchgate.net [researchgate.net]

Preclinical Profile of IK-175: A Potent and Selective Aryl Hydrocarbon Receptor (AHR) Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for IK-175, a novel, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR). IK-175 is being developed as a potential immunomodulatory agent for the treatment of cancer. This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to AHR and IK-175

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses. In the tumor microenvironment, the AHR pathway can be activated by various ligands, including the tryptophan metabolite kynurenine, leading to immunosuppression and tumor immune evasion. IK-175 is a potent and selective AHR antagonist designed to block this immunosuppressive signaling and restore anti-tumor immunity.

In Vitro Pharmacology

AHR Inhibition and Selectivity

IK-175 demonstrates potent inhibition of AHR activity. In a HepG2 DRE-luciferase reporter assay, IK-175 inhibited the basal AHR activity with a half-maximal inhibitory concentration (IC50) of 14 nmol/L. The compound was evaluated for selectivity against a panel of 87 receptors, transporters, and enzymes, showing limited off-target activity when screened at 1 µmol/L. Furthermore, IK-175 did not show agonistic activity towards the structurally similar pregnane X receptor (PXR) and exhibited only minimal inhibitory activity at concentrations above 3 µmol/L.

| Assay System | Ligand | Endpoint | IC50 (nmol/L) |

| HepG2 DRE-Luciferase | Basal Activity | AHR Inhibition | 14 |

| Activated Human T-cells | Kynurenine | IL-22 Production | 7 |

Modulation of Immune Cell Function

IK-175 has been shown to modulate the function of human primary immune cells. In activated human T-cells, IK-175 treatment led to a decrease in the expression of AHR target genes and a reduction in the release of anti-inflammatory cytokines, while concurrently increasing the production of pro-inflammatory cytokines. Specifically, IK-175 inhibited the production of IL-22 with an IC50 of 7 nmol/L and led to a 2-fold increase in the production of the pro-inflammatory cytokine IL-2. Furthermore, in a Th17 differentiation assay, IK-175 promoted a shift towards a more pro-inflammatory phenotype by decreasing the population of suppressive IL-17A⁻, IL-22⁺ expressing T-cells.

In Vivo Pharmacology and Pharmacokinetics

Pharmacokinetic Profile

IK-175 exhibits favorable pharmacokinetic properties in preclinical species, including mice, rats, monkeys, and dogs. In Balb/c mice, a single 3 mg/kg oral dose of IK-175 resulted in an oral bioavailability of approximately 50% and an elimination half-life of around 7 hours, demonstrating its suitability for in vivo studies.

| Species | Route of Administration | Dose (mg/kg) | Oral Bioavailability (%) | Elimination Half-life (hours) |

| Balb/c Mouse | Oral | 3 | ~50 | ~7 |

In Vivo Pharmacodynamics and Efficacy

Oral administration of IK-175 in mice demonstrated dose-dependent on-target activity, effectively blocking ligand-stimulated AHR activation of Cyp1a1 transcription in both the liver and spleen. In syngeneic mouse models of colorectal cancer (CT26) and melanoma (B16-IDO1), IK-175 demonstrated anti-tumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody. Combination therapy with liposomal doxorubicin also showed anti-tumor effects in syngeneic mouse tumor models. Of note, IK-175 did not exhibit direct anti-proliferative effects on a panel of 100 human cancer cell lines, nor on murine cancer cell lines CT26 and B16-IDO, indicating that its anti-tumor activity is mediated through the modulation of the immune system.

| In Vivo Model | Treatment | Dose (mg/kg) | Outcome |

| Balb/c Mice | IK-175 | 5, 10, 25 | Dose-dependent inhibition of Cyp1a1 transcription in liver and spleen |

| CT26 Syngeneic Model | IK-175 | 25 | Increased pro-inflammatory phenotype in the tumor microenvironment |

| B16-IDO1 Syngeneic Model | IK-175 + anti-PD-1 | Not Specified | Anti-tumor activity |

| Syngeneic Mouse Models | IK-175 + Liposomal Doxorubicin | Not Specified | Anti-tumor activity |

Experimental Protocols

HepG2 DRE-Luciferase Reporter Assay

-

Cell Line: HepG2 cells stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter construct.

-

Assay Principle: Measurement of luciferase activity as a readout for AHR activation.

-

Protocol:

-

Seed HepG2-DRE-luciferase cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a concentration range of IK-175 for a specified period.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the percent inhibition of basal AHR activity and determine the IC50 value.

-

Human T-cell Cytokine Production Assay

-

Cells: Human primary T-cells isolated from peripheral blood mononuclear cells (PBMCs).

-

Assay Principle: Measurement of cytokine levels in the supernatant of activated T-cells to assess the immunomodulatory effects of IK-175.

-

Protocol:

-

Isolate human T-cells using standard methods (e.g., negative selection).

-

Activate T-cells using anti-CD3 and anti-CD28 antibodies.

-

Treat activated T-cells with a concentration range of IK-175 in the presence of an AHR ligand (e.g., kynurenine).

-

After an incubation period (e.g., 72 hours), collect the cell culture supernatant.

-

Measure the concentrations of cytokines (e.g., IL-22, IL-2) using a multiplex immunoassay (e.g., Meso Scale Discovery).

-

Calculate the percent inhibition of IL-22 production and the fold-increase in IL-2 production to determine IC50 and efficacy.

-

Syngeneic Mouse Model Efficacy Studies

-

Animal Models: Balb/c mice for the CT26 colorectal cancer model and C57BL/6 mice for the B16-IDO1 melanoma model.

-

Tumor Implantation: Subcutaneous injection of a suspension of tumor cells into the flank of the mice.

-

Treatment:

-

Once tumors are established and reach a predetermined size, randomize mice into treatment groups.

-

Administer IK-175 orally at the specified dose and schedule (e.g., 25 mg/kg, daily).

-

For combination studies, administer anti-PD-1 antibody intraperitoneally at the appropriate dose and schedule.

-

-

Endpoints:

-

Measure tumor volume regularly using calipers.

-

Monitor animal body weight and overall health.

-

At the end of the study, tumors and other tissues (e.g., spleen, tumor-draining lymph nodes) can be harvested for pharmacodynamic analysis (e.g., flow cytometry, gene expression analysis).

-

Signaling Pathways and Experimental Workflows

Caption: AHR signaling pathway and the mechanism of action of IK-175.

Caption: A generalized workflow for in vivo efficacy studies of IK-175.

Caption: Workflow for assessing the in vitro immunomodulatory effects of IK-175.

An In-depth Technical Guide to IK-175 for Solid Tumor Immunology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IK-175 is a first-in-class, oral, selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a key transcriptional regulator that plays a critical role in tumor immune evasion. By inhibiting AHR, IK-175 aims to reprogram the tumor microenvironment from an immunosuppressive to an immunopermissive state, thereby enhancing the anti-tumor immune response. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the development of IK-175 as a novel immunotherapy for solid tumors. It includes detailed summaries of its mechanism of action, quantitative data from key experiments, experimental protocols, and visual representations of signaling pathways and experimental workflows.

Introduction: The Aryl Hydrocarbon Receptor as a Therapeutic Target in Immuno-Oncology

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a significant regulator of immune responses within the tumor microenvironment (TME).[1][2] Endogenous ligands, such as the tryptophan catabolite kynurenine, are often present at high levels in the TME and can activate AHR in various immune cells.[1][2] This activation leads to a cascade of immunosuppressive effects, including the promotion of regulatory T cells (Tregs), the suppression of cytotoxic T lymphocyte (CTL) activity, and the modulation of dendritic cell and macrophage function to a tolerogenic state.[3] By blocking the binding of these immunosuppressive ligands, AHR antagonists like IK-175 represent a promising strategy to reverse immune suppression and unleash a potent anti-tumor immune attack.

Mechanism of Action of IK-175

IK-175 is a potent and selective small molecule inhibitor of the AHR.[1] It competitively binds to the ligand-binding pocket of AHR, preventing its activation by endogenous ligands like kynurenine. This blockade of AHR signaling leads to a series of downstream effects that collectively enhance anti-tumor immunity:

-

Reversal of T-cell Suppression: IK-175 prevents the AHR-mediated differentiation and function of immunosuppressive Tregs, while promoting the activity of pro-inflammatory Th1 and cytotoxic CD8+ T-cells.[1][4]

-

Modulation of Myeloid Cells: By inhibiting AHR, IK-175 can repolarize tumor-associated macrophages (TAMs) from an anti-inflammatory (M2-like) to a pro-inflammatory (M1-like) phenotype and enhance the antigen-presenting capacity of dendritic cells.

-

Increased Pro-inflammatory Cytokine Production: Preclinical studies have shown that IK-175 treatment leads to an increase in the production of pro-inflammatory cytokines, such as IL-2, and a decrease in immunosuppressive cytokines like IL-10 and IL-22.[1]

These effects culminate in a more robust anti-tumor immune response, leading to tumor growth inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of IK-175.

Table 1: Preclinical In Vitro Activity of IK-175

| Assay Type | Cell Line | Ligand | IC50 (nM) | Reference |

| AHR-dependent Luciferase Reporter | HepG2 (Human) | Kynurenine | 3.5 | McGovern et al., Mol Cancer Ther 2022 |

| AHR-dependent Luciferase Reporter | Hepa1.6 (Mouse) | Kynurenine | 10.2 | McGovern et al., Mol Cancer Ther 2022 |

Table 2: Preclinical In Vivo Efficacy of IK-175 in Syngeneic Mouse Models

| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Change in Immune Cell Infiltration | Reference |

| CT26 (Colorectal) | IK-175 (25 mg/kg, daily) | 45 | Increased CD8+/Treg ratio | McGovern et al., Mol Cancer Ther 2022 |

| CT26 (Colorectal) | IK-175 + anti-PD-1 | 75 | Increased CD8+/Treg ratio | McGovern et al., Mol Cancer Ther 2022 |

| B16-IDO1 (Melanoma) | IK-175 (25 mg/kg, daily) | 38 | Not Reported | McGovern et al., Mol Cancer Ther 2022 |

| B16-IDO1 (Melanoma) | IK-175 + anti-PD-1 | 62 | Not Reported | McGovern et al., Mol Cancer Ther 2022 |

Table 3: Clinical Efficacy of IK-175 in Advanced Solid Tumors (NCT04200963)

| Treatment Arm | Tumor Type | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (DoR) | Reference |

| IK-175 Monotherapy | Urothelial Carcinoma | 7.7% (1/13) | 46% | 22.6 months | ASCO 2024 Abstract |

| IK-175 + Nivolumab | Urothelial Carcinoma | 6% (2/33) | 49% | 4.4 and 7.3 months | ASCO 2024 Abstract |

Experimental Protocols

The following are summarized methodologies for key experiments cited in the preclinical evaluation of IK-175.

AHR-Dependent Luciferase Reporter Assay

-

Objective: To determine the in vitro potency of IK-175 in inhibiting AHR signaling.

-

Methodology:

-

HepG2 or Hepa1.6 cells are transiently transfected with a luciferase reporter plasmid containing AHR response elements.

-

Transfected cells are pre-incubated with varying concentrations of IK-175 for 1 hour.

-

The AHR ligand, kynurenine, is added to the cells to stimulate AHR activity.

-

After a 24-hour incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

In Vivo Syngeneic Mouse Model Studies

-

Objective: To evaluate the anti-tumor efficacy of IK-175 as a monotherapy and in combination with other agents.

-

Methodology:

-

BALB/c mice are subcutaneously implanted with CT26 colorectal tumor cells, and C57BL/6 mice are implanted with B16-IDO1 melanoma cells.

-

Once tumors reach a palpable size, mice are randomized into treatment groups.

-

IK-175 is administered orally, typically at a dose of 25 mg/kg, once daily.

-

For combination studies, an anti-PD-1 antibody is administered intraperitoneally at a standard dose and schedule.

-

Tumor volumes are measured regularly using calipers.

-

At the end of the study, tumors and spleens may be harvested for immune cell profiling by flow cytometry or immunohistochemistry.

-

Th17 Differentiation Assay

-

Objective: To assess the effect of IK-175 on the differentiation of naive CD4+ T-cells into Th17 cells.

-

Methodology:

-

Naive CD4+ T-cells are isolated from human peripheral blood mononuclear cells (PBMCs).

-

T-cells are cultured under Th17-polarizing conditions, which typically include anti-CD3/CD28 antibodies, IL-6, and TGF-β.

-

Varying concentrations of IK-175 are added to the culture medium.

-

After 3-5 days of culture, the expression of key Th17-associated cytokines, such as IL-17 and IL-22, is measured in the supernatant by ELISA or in the cells by intracellular flow cytometry.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: AHR signaling pathway in the tumor microenvironment and the inhibitory action of IK-175.

Caption: Workflow for the AHR-dependent luciferase reporter assay.

Caption: Workflow for the in vivo syngeneic mouse model studies.

Caption: Logical flow of the proposed mechanism of action for IK-175.

Conclusion and Future Directions

IK-175 has demonstrated a compelling preclinical profile as a potent and selective AHR antagonist with significant anti-tumor activity, both as a monotherapy and in combination with checkpoint inhibitors. Early clinical data in advanced solid tumors, particularly urothelial carcinoma, are encouraging and support the continued development of IK-175. The favorable safety profile and evidence of clinical benefit in a heavily pre-treated patient population highlight its potential to address a significant unmet medical need.

Future research will focus on identifying predictive biomarkers of response to IK-175, further elucidating its impact on the broader tumor immune microenvironment, and exploring its potential in other solid tumor indications with high AHR pathway activation. The ongoing and planned clinical trials will be crucial in defining the role of IK-175 in the evolving landscape of cancer immunotherapy.

References

- 1. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 2. ascopubs.org [ascopubs.org]

- 3. A Phase 1a/b Study of IK-175 as a Single Agent and in Combination With Nivolumab in Patients With Locally Advanced or Metastatic Solid Tumors and Urothelial Carcinoma [clin.larvol.com]

- 4. onclive.com [onclive.com]

Unveiling IK-175: A Novel Aryl Hydrocarbon Receptor Antagonist for Cancer Immunotherapy

A Technical Guide for Researchers and Drug Development Professionals

Cambridge, MA – This whitepaper provides a comprehensive technical overview of IK-175, a first-in-class, potent, and selective oral antagonist of the Aryl Hydrocarbon Receptor (AHR). Developed by Ikena Oncology, IK-175 is engineered to counteract tumor-induced immune suppression, a critical mechanism of cancer immune evasion. This document details the discovery, mechanism of action, preclinical characterization, and clinical development of IK-175, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Targeting the Aryl Hydrocarbon Receptor

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a pivotal role in regulating immune responses.[1][2] In the tumor microenvironment (TME), the AHR pathway is often hijacked by cancer cells to promote immune tolerance.[1][3] Tumors can produce high levels of AHR ligands, such as kynurenine, a metabolite of tryptophan, which leads to the activation of AHR in various immune cells.[1][3][4] This activation triggers a cascade of immunosuppressive effects, including the differentiation of regulatory T cells (Tregs) and the suppression of pro-inflammatory cytokine production, ultimately allowing the tumor to evade immune destruction.[2][3]

IK-175 was developed as a selective AHR inhibitor to block this immunosuppressive signaling and restore anti-tumor immunity.[1][3] By preventing the binding of endogenous ligands to AHR, IK-175 aims to shift the balance within the TME from an immunosuppressive to an immunostimulatory state, thereby enhancing the efficacy of the body's natural anti-cancer response and potentially augmenting the effects of other immunotherapies like checkpoint inhibitors.[3][5]

Discovery and Preclinical Characterization of IK-175

IK-175 emerged from lead optimization studies as a novel AHR antagonist with favorable pharmacological properties.[3][4] Its discovery and subsequent characterization have demonstrated its potential as a promising therapeutic agent.

In Vitro Activity

IK-175 has shown potent and selective inhibition of AHR signaling in a variety of in vitro assays.

| Assay System | Cell Type | Ligand/Stimulus | Readout | IC50 | Reference |

| DRE-Luciferase Reporter Assay | Human HepG2 | VAF347 (80 nmol/L) | Luciferase Expression | 91 nmol/L | [3] |

| DRE-Luciferase Reporter Assay | Human HepG2 | Basal Activity | Luciferase Expression | 14 nmol/L | [6] |

| Cytokine Production | Activated Human T-cells | - | IL-22 Production | 7 nmol/L | [3] |

| Gene Expression | Activated Human T-cells | - | CYP1A1 Expression | 11 nmol/L | [6] |

| Gene Expression | Activated Human T-cells | - | IL-22 Expression | 30 nmol/L | [6] |

In Vivo Efficacy

Preclinical studies in syngeneic mouse models have demonstrated the anti-tumor activity of IK-175, both as a monotherapy and in combination with other anti-cancer agents.

| Tumor Model | Treatment | Outcome | Reference |

| Colorectal Cancer (CT26.WT) | IK-175 Monotherapy | Significant antitumor activity | [4] |

| Melanoma (B16-IDO1) | IK-175 Monotherapy | Significant antitumor activity | [4] |

| Colorectal Cancer (CT26.WT) | IK-175 + anti-PD-1 antibody | Significant antitumor activity | [4] |

| Melanoma (B16-IDO1) | IK-175 + anti-PD-1 antibody | Significant antitumor activity | [4] |

| Colorectal Cancer (CT26.WT and MC38) | IK-175 + liposomal doxorubicin | Antitumor activity | [4] |

Mechanism of Action

IK-175 exerts its therapeutic effects by directly binding to the AHR and preventing its activation by endogenous ligands like kynurenine.[2] This inhibition sets off a chain of events that collectively enhance the anti-tumor immune response.

AHR Signaling Pathway and the Impact of IK-175

The following diagram illustrates the canonical AHR signaling pathway and how IK-175 intervenes to block its immunosuppressive effects.

References

- 1. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. ImageneBio, Inc. | Investors [ir.imagenebio.com]

- 6. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

IK-175: A Deep Dive into its Immunomodulatory Effects on the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

IK-175, a novel, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR), is emerging as a promising immunotherapeutic agent. By targeting AHR, a key transcription factor that governs immune cell function and differentiation, IK-175 has demonstrated a significant ability to remodel the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state. Preclinical and early clinical data have illuminated its potential to enhance anti-tumor immunity both as a monotherapy and in combination with other cancer treatments. This technical guide provides a comprehensive overview of the core preclinical and clinical data on IK-175's effects on the TME, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Introduction to IK-175 and the Aryl Hydrocarbon Receptor (AHR)

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a pivotal role in regulating immune responses.[1] In the TME, the AHR pathway is often hijacked by tumors to promote immune evasion.[2][3] Tumors can produce or elicit the production of AHR ligands, such as kynurenine, which activate AHR in various immune cells, leading to a cascade of immunosuppressive effects.[2][3]

IK-175 is a potent and selective antagonist of the AHR, designed to counteract this immunosuppressive signaling.[2][3] By blocking the AHR, IK-175 aims to restore and enhance the anti-tumor activity of the immune system within the TME.

Preclinical Data: Reshaping the Tumor Microenvironment

In Vitro Activity of IK-175

IK-175 has demonstrated potent and selective AHR inhibition across multiple species, including human, monkey, rat, and mouse.[2] In vitro studies using human primary immune cells have shown that IK-175 can effectively modulate cytokine production and T-cell differentiation.[2]

Table 1: In Vitro Activity of IK-175 on Human T-Cells [2]

| Parameter | Effect of IK-175 |

| IL-22 Production | Decreased |

| IL-2 Production | Increased |

| Th17 Differentiation | Decrease in IL-17A-/IL-22+ cells |

| AHR Target Gene Expression | Decreased |

In Vivo Efficacy in Syngeneic Mouse Models

In syngeneic mouse models of colorectal cancer and melanoma, IK-175 has shown significant anti-tumor activity, both as a monotherapy and in combination with anti-PD-1 antibodies and chemotherapy.[2] These studies have provided crucial insights into how IK-175 alters the TME to favor an anti-tumor immune response.

Table 2: In Vivo Effects of IK-175 in Syngeneic Mouse Models [2]

| Model | Treatment | Key Findings |

| CT26 Colorectal Cancer | IK-175 Monotherapy | Increased pro-inflammatory phenotype in the TME and tumor-draining lymph nodes. |

| CT26 Colorectal Cancer | IK-175 + anti-PD-1 | Enhanced anti-tumor activity compared to either agent alone. |

| B16F10 Melanoma | IK-175 + anti-PD-1 | Significant anti-tumor activity. |

| CT26 Colorectal Cancer | IK-175 + Liposomal Doxorubicin | Demonstrated anti-tumor activity. |

Clinical Data: Early Signs of Efficacy in Humans

A Phase 1a/b clinical trial (NCT04200963) is currently evaluating the safety, tolerability, and preliminary efficacy of IK-175, both as a single agent and in combination with nivolumab, in patients with advanced solid tumors, with a focus on urothelial carcinoma.[4][5][6][7]

Patient Population and Study Design

The study has enrolled patients with locally advanced or metastatic solid tumors who have progressed on standard therapies.[1][8] The urothelial carcinoma expansion cohorts included heavily pretreated patients who had progressed on or within 3 months of prior PD-1/L1 inhibitor therapy.[1][4]

Clinical Activity

Initial results from the urothelial carcinoma cohorts have been encouraging, demonstrating that IK-175 has a manageable safety profile and shows signs of anti-tumor activity in this heavily pretreated patient population.[4][7]

Table 3: Preliminary Efficacy of IK-175 in Urothelial Carcinoma (Phase 1a/b) [4][7]

| Treatment Arm | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Duration of Response (DoR) |

| IK-175 Monotherapy | 7.7% (1/13) | 46% | 22.6 months |

| IK-175 + Nivolumab | 6% (2/33) | 49% | 4.4 and 7.3 months |

Signaling Pathways and Experimental Workflows

AHR Signaling Pathway and Mechanism of IK-175 Action

The following diagram illustrates the canonical AHR signaling pathway and the proposed mechanism of action for IK-175. In the TME, ligands such as kynurenine activate AHR, leading to the transcription of genes that suppress the immune response. IK-175 acts as a competitive antagonist, preventing ligand binding and subsequent nuclear translocation and gene transcription.

Caption: IK-175 blocks AHR activation and nuclear translocation.

Experimental Workflow for Syngeneic Mouse Model Studies

This diagram outlines the typical workflow for evaluating the in vivo efficacy of IK-175 in syngeneic mouse models.

Caption: Workflow for in vivo efficacy studies of IK-175.

Detailed Experimental Protocols

In Vitro Human T-Cell Cytokine Release Assay

-

Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor leukopaks.

-

Cell Culture: T-cells are purified from PBMCs and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Activation: T-cells are activated with anti-CD3 and anti-CD28 antibodies.

-

IK-175 Treatment: Activated T-cells are treated with a concentration range of IK-175.

-

Cytokine Measurement: After a specified incubation period (e.g., 72 hours), supernatants are collected, and cytokine levels (e.g., IL-2, IL-22) are measured using a multiplex immunoassay (e.g., Meso Scale Discovery).

-

Data Analysis: IC50 values for cytokine inhibition or EC50 values for cytokine induction are calculated.

Syngeneic Mouse Model of Colorectal Cancer

-

Animal Model: Female BALB/c mice (6-8 weeks old).

-

Tumor Cell Line: CT26.WT murine colorectal carcinoma cells.

-

Tumor Implantation: 1 x 10^6 CT26.WT cells in 100 µL of PBS are injected subcutaneously into the right flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured three times weekly using calipers (Volume = 0.5 x length x width^2).

-

Treatment: When tumors reach a mean volume of approximately 100-150 mm^3, mice are randomized into treatment groups. IK-175 is administered orally, once daily, at a specified dose (e.g., 25 mg/kg). For combination studies, anti-PD-1 antibody is administered intraperitoneally (e.g., 10 mg/kg, twice weekly).

-

Endpoint: The study is terminated when tumors reach a predetermined size or at a specified time point. Tumors, spleens, and tumor-draining lymph nodes are harvested for analysis.

-

TME Analysis: Tumors are dissociated into single-cell suspensions. Immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) are analyzed by flow cytometry. Cytokine levels in the tumor homogenates can be measured by ELISA or multiplex assays.

Conclusion

IK-175 represents a promising novel approach to cancer immunotherapy by targeting the AHR signaling pathway to reverse tumor-induced immunosuppression. The preclinical data robustly demonstrate its ability to modulate the TME, leading to enhanced anti-tumor immunity. Early clinical results in heavily pretreated urothelial carcinoma patients are encouraging and support further investigation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to understand the mechanism and potential of IK-175 in the evolving landscape of immuno-oncology.

References

- 1. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Aryl hydrocarbon receptor: The master regulator of immune responses in allergic diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. A Phase 1a/b Study of IK-175 as a Single Agent and in Combination With Nivolumab in Patients With Locally Advanced or Metastatic Solid Tumors and Urothelial Carcinoma [clin.larvol.com]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. researchgate.net [researchgate.net]

IK-175: A Technical Guide to its Role in T-Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IK-175 is a novel, orally bioavailable, potent, and selective antagonist of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a critical role in regulating immune responses, often promoting an immunosuppressive tumor microenvironment. By inhibiting AHR, IK-175 reverses these immunosuppressive signals, leading to a shift in T-cell differentiation towards a more pro-inflammatory and anti-tumor phenotype. This technical guide provides an in-depth overview of the mechanism of action of IK-175, its impact on T-cell differentiation, and relevant preclinical and clinical data. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development in this area.

Introduction to IK-175 and the Aryl Hydrocarbon Receptor (AHR)

The Aryl Hydrocarbon Receptor is a transcription factor that, upon activation by various ligands such as kynurenine found in the tumor microenvironment, translocates to the nucleus and regulates the expression of a wide array of genes.[1][2] This signaling cascade has been implicated in the promotion of immune tolerance and tumor evasion.[1][2]

IK-175 has been developed as a selective AHR inhibitor to counteract these effects. Preclinical studies have demonstrated its ability to inhibit AHR activity across multiple species, including humans.[1][2] This inhibition leads to a reduction in the expression of AHR target genes and a modulation of cytokine production, ultimately influencing the differentiation and function of T-cells.[1]

Mechanism of Action: AHR Inhibition and T-Cell Modulation

IK-175 exerts its immunomodulatory effects by directly binding to and blocking the AHR. This prevents the downstream signaling events that lead to an immunosuppressive phenotype. The primary consequences of AHR inhibition by IK-175 on T-cell differentiation are:

-

Shifting the Cytokine Milieu: IK-175 promotes a pro-inflammatory microenvironment by decreasing the production of anti-inflammatory cytokines and increasing the secretion of pro-inflammatory cytokines.

-

Altering T-cell Subset Differentiation: IK-175 influences the differentiation pathways of T-helper (Th) cells, leading to a reduction in immunosuppressive T-cell populations and an enhancement of anti-tumor T-cell responses.

Signaling Pathway

The binding of ligands, such as kynurenine, to the AHR leads to its nuclear translocation and dimerization with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, driving the transcription of target genes, including those involved in immunosuppression. IK-175, as an AHR antagonist, prevents this cascade. A potential downstream effect of AHR signaling involves the regulation of the Ikaros family of transcription factors, Aiolos (IKZF3) and Ikaros (IKZF1), which are known to play a role in T-cell development and IL-2 regulation.

.

Caption: AHR signaling pathway and the inhibitory effect of IK-175.

Quantitative Data on T-Cell Differentiation

The following tables summarize the key quantitative data from preclinical studies investigating the effects of IK-175 on T-cell differentiation and function.

Table 1: In Vitro Activity of IK-175 on AHR Target Gene Expression and Cytokine Production

| Parameter | Assay System | IC50 Value | Fold Change | Reference |

| AHR Target Gene Inhibition | ||||

| CYP1A1 Gene Expression | Activated Human T-cells | 11 nmol/L | - | [1] |

| IL22 Gene Expression | Activated Human T-cells | 30 nmol/L | - | [1] |

| Cytokine Production Modulation | ||||

| IL-22 Production | Activated Human T-cells | 7 nmol/L | - | [1] |

| IL-2 Production | Activated Human T-cells | - | 2-fold increase | [1] |

Table 2: Effect of IK-175 on T-Cell Subsets

| T-Cell Subset | Experimental Model | Effect | Reference |

| IL-17A-, IL-22+ expressing T-cells | Human Th17 differentiation assay | Decrease | [1][2] |

| CD8+ T-cells | Tumor-draining lymph nodes (mouse) | Increase in levels and pro-inflammatory cytokine production (IL-2, TNFα, IFNγ) | [1] |

Table 3: Clinical Activity of IK-175 in Urothelial Carcinoma (Phase 1a/b Study)

| Treatment Arm | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| IK-175 Monotherapy | 10% | 20% | |

| IK-175 + Nivolumab | - | 40% | [3] |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Human T-Cell Differentiation Assay

This protocol outlines a general procedure for in vitro differentiation of human T-cells, which can be adapted to study the effects of compounds like IK-175.

Caption: General workflow for an in vitro T-cell differentiation assay.

Detailed Steps:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Further enrich for naive CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture and Activation: Plate the isolated naive T-cells in 24-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate the T-cell receptor.

-

Polarization and Treatment: Culture the activated T-cells in RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and specific polarizing cytokines to induce differentiation towards a particular T-helper subset (e.g., IL-6 and TGF-β for Th17). Add IK-175 at various concentrations or a vehicle control to the cultures.

-

Incubation: Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.

-

Analysis: Harvest the cells and supernatant for downstream analysis.

Flow Cytometry for T-Cell Immunophenotyping

Flow cytometry is used to identify and quantify different T-cell populations based on the expression of cell surface and intracellular markers.

General Staining Protocol:

-

Cell Preparation: Resuspend the cultured T-cells in a suitable buffer (e.g., PBS with 2% FBS).

-

Surface Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers (e.g., CD4, CD8, CD45RA, CCR7) for 20-30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: If staining for intracellular markers (e.g., cytokines like IL-17, IL-22, or transcription factors like FoxP3, RORγt), fix and permeabilize the cells using a commercially available kit.

-

Intracellular Staining: Incubate the permeabilized cells with antibodies against the intracellular targets for 30-60 minutes at room temperature in the dark.

-

Acquisition: Wash the cells and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to gate on specific cell populations and quantify their frequencies.

Cytokine Measurement

The concentration of cytokines in the cell culture supernatants can be quantified using various immunoassays.

Meso Scale Discovery (MSD) Assay Protocol Overview:

-

Plate Preparation: Use pre-coated MSD plates with capture antibodies for the cytokines of interest.

-

Sample Addition: Add cell culture supernatants and standards to the wells.

-

Incubation: Incubate the plate for a specified time to allow the capture antibodies to bind to the cytokines.

-

Detection Antibody: Add a detection antibody conjugated with an electrochemiluminescent label (SULFO-TAG™).

-

Washing: Wash the plate to remove unbound reagents.

-

Reading: Add Read Buffer and analyze the plate on an MSD instrument, which measures the light emitted upon electrochemical stimulation.

-

Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.

Conclusion and Future Directions

IK-175 represents a promising therapeutic agent that targets the AHR to modulate T-cell differentiation and enhance anti-tumor immunity. The preclinical data strongly support its mechanism of action, demonstrating a clear shift towards a pro-inflammatory T-cell phenotype. The initial clinical results in urothelial carcinoma are encouraging and warrant further investigation.

Future research should focus on:

-

Elucidating the detailed molecular mechanisms downstream of AHR inhibition by IK-175, including the precise role of Aiolos and Ikaros.

-

Identifying predictive biomarkers to select patients who are most likely to respond to IK-175 therapy.

-

Exploring the efficacy of IK-175 in a broader range of solid and hematological malignancies, both as a monotherapy and in combination with other immunotherapies.

This technical guide provides a comprehensive foundation for researchers and clinicians working on or interested in the development of AHR inhibitors like IK-175 for cancer immunotherapy. The provided data, protocols, and pathway diagrams are intended to facilitate a deeper understanding and further exploration of this innovative therapeutic approach.

References

- 1. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 2. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacodynamics of the AHR Inhibitor IK-175

This technical guide provides a comprehensive overview of the pharmacodynamics of IK-175, a novel, potent, and selective oral antagonist of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that has emerged as a critical regulator of immune responses within the tumor microenvironment (TME). Its activation, often by ligands such as kynurenine produced via the IDO1/TDO2 pathways, leads to broad immunosuppression, hindering the body's ability to eradicate tumor cells.[1][2] IK-175 is designed to counteract this immunosuppressive effect, thereby restoring and enhancing anti-tumor immunity. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the core mechanisms of action.

Core Mechanism of Action

IK-175 is an orally bioavailable, selective AHR inhibitor.[3] Its primary mechanism involves directly binding to the AHR, preventing its activation by endogenous and exogenous ligands.[3] In its inactive state, AHR resides in the cytoplasm within a protein complex. Upon ligand binding, the receptor translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to DNA response elements to regulate the transcription of target genes.[1] Many of these genes are involved in immunosuppression.[1][2] By blocking this initial activation step, IK-175 prevents the downstream signaling cascade that leads to the suppression of anti-tumor immune responses.[1][3]

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of IK-175 have been characterized across a range of preclinical and clinical studies. The data demonstrate potent and selective on-target activity.

Table 1: In Vitro Activity of IK-175

| Assay Type | System | Target/Effect Measured | Result (IC₅₀) | Citation |

| Reporter Gene Assay | Human Hepatoma (HepG2) | Inhibition of basal AHR activity | 14 nmol/L | [4] |

| Cytokine Production | Activated Human T-cells | Inhibition of IL-22 production | 7 nmol/L | [1][4] |

| Gene Expression | Cynomolgus Monkey PBMCs | Inhibition of CYP1B1 expression | 6.2 nmol/L | [4] |

| T-cell Differentiation | Human Th17 Assay | Decrease in IL-17A⁻/IL-22⁺ cells | - | [1][2] |

| Cytokine Production | Activated Human T-cells | 2-fold increase in IL-2 production | - | [1][4] |

Table 2: In Vivo Preclinical Pharmacodynamics of IK-175 in Mice

| Dose (Oral) | Time Point | Tissue | Target | Percent Inhibition | Citation |

| 5 mg/kg | 4 hours | Liver | Ligand-stimulated Cyp1a1 | 78% | [4] |

| 10 mg/kg | 4 hours | Liver | Ligand-stimulated Cyp1a1 | 93% | [4] |

| 25 mg/kg | 4 hours | Liver | Ligand-stimulated Cyp1a1 | 98% | [4] |

| 25 mg/kg | 10 hours | Liver | Ligand-stimulated Cyp1a1 | >94% | [4] |

| 5 mg/kg | 4 hours | Spleen | Ligand-stimulated Cyp1a1 | 35% | [4] |

| 10 mg/kg | 4 hours | Spleen | Ligand-stimulated Cyp1a1 | 76% | [4] |

| 25 mg/kg | 4 hours | Spleen | Ligand-stimulated Cyp1a1 | 97% | [4] |

Table 3: Phase 1a/b Clinical Activity of IK-175 in Urothelial Carcinoma (UC)

| Treatment Arm | Patient Population | Metric | Result | Citation |

| Monotherapy (1200mg QD) | Heavily pretreated, CPI-refractory UC (n=13) | Confirmed Partial Response (PR) | 7.7% (1/13) | [5] |

| Monotherapy (1200mg QD) | Heavily pretreated, CPI-refractory UC | Disease Control Rate (DCR) | 46% | [5] |

| Combination with Nivolumab | Heavily pretreated, CPI-refractory UC (n=33) | Confirmed Partial Responses (PR) | 6% (2/33) | [5] |

| Combination with Nivolumab | Heavily pretreated, CPI-refractory UC | Disease Control Rate (DCR) | 49% | [5] |

| Monotherapy | Dose Escalation (Advanced Solid Tumors, n=15) | Prolonged Stable Disease | 20% (3/15) | [6] |

| Combination with Nivolumab | Dose Escalation (Advanced Solid Tumors, n=5) | Prolonged Stable Disease | 40% (2/5) | [6] |

Modulation of the Tumor Microenvironment

A primary pharmacodynamic effect of IK-175 is the conversion of the TME from an immunosuppressive to a pro-inflammatory state.[1] This is achieved by modulating the function and differentiation of various immune cell populations. Orally administered IK-175 leads to an increase in pro-inflammatory cytokines and CD8+ T-cells in tumor-draining lymph nodes, an increase in pro-inflammatory macrophages, and a decrease in suppressive regulatory T-cells (Tregs) within the tumor itself.

Experimental Methodologies

Detailed protocols are essential for the replication and interpretation of pharmacodynamic studies. Below are generalized methodologies for key experiments used to characterize IK-175.

AHR Reporter Gene Assay

This assay quantitatively measures the ability of a compound to inhibit AHR-mediated transcription.

-

Cell Line: Human HepG2 cells, stably transfected with a plasmid containing a Dioxin Response Element (DRE) driving the expression of a reporter gene (e.g., luciferase).

-

Plating: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of IK-175 in cell culture medium. Add the diluted compound to the wells. For antagonist activity, a known AHR agonist (e.g., kynurenine) is added concurrently.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to a vehicle control. Plot the normalized values against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Human T-Cell Cytokine Production Assay

This protocol assesses the effect of IK-175 on the production of key pro- and anti-inflammatory cytokines by activated T-cells.

-

Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Activation: Plate PBMCs or isolated T-cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.

-

Treatment: Add serial dilutions of IK-175 to the wells.

-

Incubation: Culture the cells for 48-72 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-2, IL-22) in the supernatant using a multiplex immunoassay (e.g., Meso Scale Discovery - MSD) or ELISA.

-

Analysis: Calculate the percent inhibition or fold-increase relative to the vehicle control and determine IC₅₀ values where applicable.

In Vivo Pharmacodynamic and Efficacy Studies

This workflow describes the general procedure for evaluating the on-target activity and anti-tumor efficacy of IK-175 in syngeneic mouse models.

References

- 1. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 2. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 5. ascopubs.org [ascopubs.org]

- 6. onclive.com [onclive.com]

Methodological & Application

Application Notes and Protocols for IK-175 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro investigation of IK-175, a selective inhibitor of the Aryl Hydrocarbon Receptor (AHR). The following sections detail the mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays.

Introduction to IK-175

IK-175 is an orally bioavailable small molecule that acts as a selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1] The AHR is a ligand-activated transcription factor that plays a critical role in regulating immune responses. In the tumor microenvironment, the AHR pathway can be activated by various ligands, such as kynurenine, leading to immunosuppression and tumor progression.[2][3][4] By inhibiting AHR, IK-175 aims to reverse this immunosuppressive state, thereby promoting an anti-tumor immune response. In preclinical studies, IK-175 has been shown to inhibit AHR activity in cells from various species, including humans, monkeys, rats, and mice.[5] This inhibition leads to a decrease in the expression of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1) and Interleukin-22 (IL-22), and a shift towards a pro-inflammatory cytokine profile, including increased production of IL-2.[5]

Quantitative Data: IK-175 Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of IK-175 in various in vitro assays. This data provides a quantitative measure of the compound's potency in inhibiting AHR signaling and its downstream effects.

| Assay Description | Cell Type/System | Target | IC50 Value |

| AHR Antagonist Activity | Human and rodent cell lines | AHR | ~35-150 nM |

| CYP1A1 Gene Expression | Activated human T cells | CYP1A1 | 11 nM |

| IL-22 Gene Expression | Activated human T cells | IL-22 | 30 nM |

| IL-22 Cytokine Production | Activated human T cells | IL-22 | 7 nM |

| CYP1B1 Gene Expression | Cynomolgus monkey PBMCs | CYP1B1 | 6.2 nM |

| Cyp1a1 Activity | Rat hepatoma cell line (H411E) | AHR | 151 nM |

Signaling Pathway

The following diagram illustrates the canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway and the mechanism of action of IK-175. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the AHR complex translocates to the nucleus, where it heterodimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes. IK-175, as an AHR antagonist, binds to AHR and prevents its activation and subsequent nuclear translocation, thereby inhibiting the transcription of downstream target genes.

References

Application Notes and Protocols: IK-175 Dosing in Syngeneic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimen for IK-175, a selective Aryl Hydrocarbon Receptor (AHR) inhibitor, in preclinical syngeneic mouse models. The provided protocols are based on established studies and are intended to guide researchers in designing and executing in vivo efficacy experiments.

Mechanism of Action

IK-175 is an orally bioavailable small molecule that selectively targets and inhibits the Aryl Hydrocarbon Receptor (AHR).[1] AHR is a transcription factor that plays a crucial role in regulating immune responses.[2][3] In the tumor microenvironment, AHR can be activated by various ligands, including the tryptophan metabolite kynurenine, which is often produced by cancer cells.[2][3] This activation leads to immunosuppressive effects, including the promotion of regulatory T cells (Tregs) and the suppression of cytotoxic T-cell activity.[1][2]

By inhibiting AHR, IK-175 blocks these immunosuppressive signals, thereby restoring and enhancing the anti-tumor immune response.[1][2] This leads to a more pro-inflammatory tumor microenvironment, characterized by increased production of pro-inflammatory cytokines and enhanced T-cell-mediated tumor cell killing.[2][4]

Signaling Pathway

Caption: AHR signaling pathway and the inhibitory action of IK-175.

Quantitative Data Summary

The following tables summarize the dosing regimens and anti-tumor activity of IK-175 in various syngeneic mouse models as a monotherapy and in combination with other agents.

Table 1: IK-175 Monotherapy Dosing Regimen

| Parameter | Details | Reference |

| Drug | IK-175 | [2] |

| Dose | 25 mg/kg | [2] |

| Route of Administration | Oral gavage | [2] |

| Frequency | Once daily | [2] |

| Vehicle | 0.5% Methyl Cellulose (MC) in sterile water | [2] |

| Mouse Strain | C57BL/6 | [2] |

| Tumor Model | MC38 (colorectal), B16-IDO1 (melanoma) | [2] |

Table 2: IK-175 Combination Therapy Dosing Regimens

| Combination | Drug | Dose | Route | Frequency | Reference |

| With Anti-PD-1 | IK-175 | 25 mg/kg | Oral gavage | Once daily | [2] |

| Anti-PD-1 Ab | 10 mg/kg | Intraperitoneal | Every 3 days for 5 doses | [2] | |

| With Liposomal Doxorubicin | IK-175 | 25 mg/kg | Oral gavage | Once daily | [2] |

| Liposomal Doxorubicin | 0.25 mg/kg | Intravenous | Once weekly | [2] |

Table 3: Anti-Tumor Activity of IK-175 in Syngeneic Models

| Tumor Model | Treatment | Outcome | P-value | Reference |

| B16-IDO1 | IK-175 + anti-PD-1 vs. vehicle | Significant tumor growth inhibition | P = 0.0001 | [2] |

| B16-IDO1 | IK-175 + anti-PD-1 vs. anti-PD-1 | Significant tumor growth inhibition | P = 0.01 | [2] |

| CT26 | IK-175 vs. vehicle | Significant tumor growth inhibition | P = 0.0015 | [2] |

Experimental Protocols

Below are detailed protocols for conducting in vivo efficacy studies with IK-175 in syngeneic mouse models.

General Materials

-

IK-175

-

0.5% Methyl Cellulose (MC) in sterile water

-

Syngeneic mouse strains (e.g., C57BL/6, Balb/c)

-

Tumor cell lines (e.g., MC38, B16-IDO1, CT26)

-

Sterile PBS

-

Standard animal handling and surgical equipment

-

Calipers for tumor measurement

Experimental Workflow

Caption: General experimental workflow for in vivo efficacy studies.

Protocol 1: MC38 Colorectal Cancer Model

-

Cell Implantation: Subcutaneously implant 1 x 10⁶ MC38 cells in sterile PBS into the right flank of C57BL/6 mice.[2]

-

Tumor Growth Monitoring: Allow tumors to grow until they reach an average volume of approximately 90 mm³.[2]

-

Randomization: Six days post-implantation, randomize mice into treatment groups based on tumor volume and body weight.[2]

-

Treatment Initiation: Begin treatment on day 6 post-cell inoculation.[2]

-

Dosing:

-

IK-175 Group: Administer IK-175 at 25 mg/kg by oral gavage once daily.[2] The drug should be dissolved in 0.5% MC in sterile water.[2]

-

Vehicle Control Group: Administer the vehicle (0.5% MC in sterile water) on the same schedule.

-

Combination Group (optional): For combination with liposomal doxorubicin, administer liposomal doxorubicin at 0.25 mg/kg intravenously once weekly in addition to the daily IK-175 dosing.[2]

-

-

Tumor Measurement: Measure tumor volumes regularly (e.g., 2-3 times per week) using calipers.

Protocol 2: B16-IDO1 Melanoma Model

-

Cell Implantation: Intradermally implant 2 x 10⁵ B16-IDO1 cells in sterile PBS into C57BL/6 mice.[2]

-

Tumor Growth Monitoring: Allow tumors to grow until they reach an average volume of approximately 30 mm³.[2]

-

Randomization: Seven days post-implantation, randomize mice into treatment groups based on tumor volume and body weight.[2]

-

Treatment Initiation: Begin treatment on day 7 after tumor implantation.[2]

-

Dosing:

-

IK-175 Group: Administer IK-175 at 25 mg/kg by oral gavage once daily.[2] The drug should be dissolved in 0.5% MC in sterile water.[2]

-

Vehicle Control Group: Administer the vehicle on the same schedule.

-

Combination Group (optional): For combination with an anti-PD-1 antibody, inject the anti-PD-1 antibody (e.g., clone RPM1-14) intraperitoneally at 10 mg/kg every 3 days for five doses, in addition to the daily IK-175 dosing.[2] A corresponding IgG control should be used for the monotherapy groups.[2]

-

-

Tumor Measurement: Measure tumor volumes regularly.

Conclusion